O-(2-Chlorobenzyl)hydroxylamine hydrochloride
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Overview
Description
O-(2-Chlorobenzyl)hydroxylamine hydrochloride is an organic compound with the chemical formula C7H9Cl2NOThis compound is typically found as a white crystalline solid and is used in various chemical reactions and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2-Chlorobenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 2-chlorobenzyl chloride with hydroxylamine hydrochloride. The reaction typically occurs in the presence of a base such as sodium carbonate or potassium carbonate, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
O-(2-Chlorobenzyl)hydroxylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or other hydroxylamines can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted hydroxylamines.
Scientific Research Applications
O-(2-Chlorobenzyl)hydroxylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of oximes and other nitrogen-containing compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of various chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of O-(2-Chlorobenzyl)hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The hydroxylamine group can form stable intermediates with carbonyl compounds, leading to the formation of oximes or other derivatives. This reactivity makes it a valuable reagent in organic synthesis and biochemical studies .
Comparison with Similar Compounds
Similar Compounds
O-Benzylhydroxylamine hydrochloride: This compound has a similar structure but lacks the chlorine atom on the benzene ring.
O-Phenylhydroxylamine hydrochloride: Similar to O-(2-Chlorobenzyl)hydroxylamine hydrochloride but with a phenyl group instead of a chlorobenzyl group.
Uniqueness
This compound is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and properties. This makes it distinct from other hydroxylamine derivatives and can lead to different reaction outcomes and applications .
Properties
IUPAC Name |
O-[(2-chlorophenyl)methyl]hydroxylamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-4-2-1-3-6(7)5-10-9;/h1-4H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKKABCYIDGALV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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